molecular formula C18H17N3O4 B2378248 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941136-33-0

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2378248
CAS No.: 941136-33-0
M. Wt: 339.351
InChI Key: PQXOQHUDKOYFJU-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-10-13(7-8-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXOQHUDKOYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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